molecular formula C11H24ClNO2 B6191131 tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride CAS No. 2648946-34-1

tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride

Cat. No. B6191131
CAS RN: 2648946-34-1
M. Wt: 237.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride, also known as TBAMMP-HCl, is an organic compound that has been used in a variety of scientific applications. It is a crystalline solid with a molecular weight of 253.67 g/mol, and is insoluble in water. TBAMMP-HCl has been used in a range of experiments in the fields of biochemistry, pharmacology, and physiology, and has been found to have a range of biochemical and physiological effects. It has been used in a variety of laboratory experiments, and its advantages and limitations as a research tool will be discussed in

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride has been used in a range of scientific research applications. It has been used in a variety of biochemical and physiological studies, including studies of the metabolism of drugs, enzyme activity, and the effects of drugs on the body. It has also been used to study the effects of drugs on the brain, and to study the effects of drugs on the immune system.

Mechanism of Action

Tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is an organic compound that acts as a substrate for enzymes in the body. It is thought to act as a competitive inhibitor of certain enzymes, which means that it binds to the enzyme and prevents it from catalyzing reactions. This can be used to study the effects of certain drugs on the body, as well as the effects of certain drugs on the brain.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of drugs and other compounds. It has also been found to have effects on the immune system, and on the brain.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride has a number of advantages and limitations as a research tool. One advantage of using this compound is that it is relatively easy to synthesize and isolate, making it a convenient and cost-effective tool for laboratory experiments. However, it is important to note that this compound is not very soluble in water, and therefore it is not suitable for use in experiments that require a large amount of solution. Additionally, this compound has been found to have a range of biochemical and physiological effects, which can make it difficult to control for in certain experiments.

Future Directions

The use of tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride in scientific research is still relatively new, and there are a number of potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of this compound, as well as its potential applications in drug metabolism and drug delivery. Additionally, further research could be done to investigate the potential for this compound to be used in drug development and drug delivery systems. Finally, further research could be done to investigate the potential for this compound to be used as a therapeutic agent.

Synthesis Methods

Tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is synthesized from the reaction of tert-butyl 2-(aminomethyl)-4-methylpentanoate and hydrochloric acid. The reaction of the two reagents produces a precipitate of this compound, which can be isolated by filtration and dried. The reaction is generally carried out at a temperature of around 25°C and a pH of around 3.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride involves the reaction of tert-butyl 2-(chloromethyl)-4-methylpentanoate with ammonia followed by treatment with hydrochloric acid.", "Starting Materials": [ "tert-butyl 2-(chloromethyl)-4-methylpentanoate", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: tert-butyl 2-(chloromethyl)-4-methylpentanoate is reacted with excess ammonia in anhydrous ether at room temperature for several hours.", "Step 2: The resulting mixture is then treated with hydrochloric acid to form tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride.", "Step 3: The product is isolated by filtration and washed with ether to remove any impurities." ] }

CAS RN

2648946-34-1

Molecular Formula

C11H24ClNO2

Molecular Weight

237.8

Purity

95

Origin of Product

United States

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